4-(3-chloro-5-ethoxy-4-methoxybenzylidene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
4-(3-chloro-5-ethoxy-4-methoxybenzylidene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1062371
InChI:
InChI=1S/C20H18Cl2N2O3/c1-4-27-18-11-13(10-17(22)19(18)26-3)9-16-12(2)23-24(20(16)25)15-7-5-14(21)6-8-15/h5-11H,4H2,1-3H3/b16-9+
SMILES:
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C)Cl)OC
Molecular Formula:
C20H18Cl2N2O3
Molecular Weight:
405.3 g/mol
4-(3-chloro-5-ethoxy-4-methoxybenzylidene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Inhibitors
Cat. No.: VC1062371
Molecular Formula: C20H18Cl2N2O3
Molecular Weight: 405.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C20H18Cl2N2O3 |
---|---|
Molecular Weight | 405.3 g/mol |
IUPAC Name | (4E)-4-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5-methylpyrazol-3-one |
Standard InChI | InChI=1S/C20H18Cl2N2O3/c1-4-27-18-11-13(10-17(22)19(18)26-3)9-16-12(2)23-24(20(16)25)15-7-5-14(21)6-8-15/h5-11H,4H2,1-3H3/b16-9+ |
Standard InChI Key | GPAUANCOFKYOBM-CXUHLZMHSA-N |
Isomeric SMILES | CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Cl)C)Cl)OC |
SMILES | CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C)Cl)OC |
Canonical SMILES | CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C)Cl)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume